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For Researchers, Scientists, and Drug Development Professionals

Introduction
3-Ethynyl-6-methylpyridazine is a heterocyclic compound incorporating a pyridazine ring, a

methyl group, and an ethynyl group. This unique combination of functional groups makes it a

molecule of interest in medicinal chemistry and materials science. A thorough spectroscopic

characterization is fundamental for its unambiguous identification, purity assessment, and for

understanding its chemical properties.

This technical guide provides a summary of the expected Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data for 3-Ethynyl-6-methylpyridazine. As

experimental data for this specific molecule is not readily available in the public domain, the

information presented herein is based on established spectroscopic principles and data from

closely related analogs. Detailed, generalized experimental protocols for acquiring such data

are also provided.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 3-Ethynyl-6-
methylpyridazine. These predictions are based on the analysis of structurally similar

compounds and known chemical shift/frequency ranges for the constituent functional groups.
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Table 1: Predicted ¹H NMR Data for 3-Ethynyl-6-methylpyridazine

Protons
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

Pyridazine H-4 7.6 - 7.8 d 8.5 - 9.5

Pyridazine H-5 7.3 - 7.5 d 8.5 - 9.5

Ethynyl H 3.2 - 3.5 s N/A

Methyl (CH₃) 2.6 - 2.8 s N/A

Predicted in a standard deuterated solvent like CDCl₃.

Table 2: Predicted ¹³C NMR Data for 3-Ethynyl-6-methylpyridazine

Carbon Predicted Chemical Shift (δ, ppm)

Pyridazine C-3 145 - 150

Pyridazine C-6 158 - 162

Pyridazine C-4 125 - 128

Pyridazine C-5 122 - 125

Ethynyl C≡C 80 - 85

Ethynyl C≡H 75 - 80

Methyl (CH₃) 20 - 23

Predicted in a standard deuterated solvent like CDCl₃.

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for 3-Ethynyl-6-methylpyridazine
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Functional Group
Predicted Wavenumber
(cm⁻¹)

Intensity

C≡C-H stretch (alkyne) 3300 - 3250 Strong, sharp

C-H stretch (aromatic) 3100 - 3000 Medium

C-H stretch (methyl) 2975 - 2850 Medium

C≡C stretch (alkyne) 2150 - 2100 Medium, sharp

C=N stretch (pyridazine) 1600 - 1550 Medium to strong

C=C stretch (pyridazine) 1500 - 1400 Medium to strong

C-H bend (methyl) 1450 - 1375 Medium

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for 3-Ethynyl-6-methylpyridazine

Ion Predicted m/z Notes

[M]⁺ 118.05 Molecular Ion

[M+H]⁺ 119.06
Protonated Molecular Ion

(common in ESI, CI)

[M-CH₃]⁺ 103.04 Loss of a methyl radical

[M-HCN]⁺ 91.04
Loss of hydrogen cyanide from

the ring

The molecular formula for 3-Ethynyl-6-methylpyridazine is C₇H₆N₂, with a molecular weight

of approximately 118.14 g/mol .[1]

Experimental Protocols
The following are detailed, generalized methodologies for the key experiments required to

obtain the spectroscopic data.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Accurately weigh approximately 5-10 mg of 3-Ethynyl-6-methylpyridazine.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆).

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if

quantitative analysis or precise chemical shift referencing is required.

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Spectroscopy:

The ¹H NMR spectrum should be acquired on a 400 MHz or higher field NMR

spectrometer.

Typical acquisition parameters include a 30-45 degree pulse angle, a relaxation delay of 1-

2 seconds, and the collection of 16-32 scans for a good signal-to-noise ratio.

Process the data with an appropriate software package, including Fourier transformation,

phase correction, and baseline correction.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum should be acquired on the same spectrometer.

A proton-decoupled pulse sequence is typically used to simplify the spectrum to single

lines for each unique carbon.

Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more)

and a longer relaxation delay (e.g., 2-5 seconds) are generally required.

Data processing is similar to that for ¹H NMR.

Infrared (IR) Spectroscopy
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Attenuated Total Reflectance (ATR) Method:

Ensure the ATR crystal of the FTIR spectrometer is clean.

Record a background spectrum of the empty ATR crystal, which will be automatically

subtracted from the sample spectrum.

Place a small amount of solid 3-Ethynyl-6-methylpyridazine directly onto the ATR

crystal.

Apply pressure using the instrument's pressure arm to ensure good contact between the

sample and the crystal.

Acquire the spectrum over the desired range (typically 4000-400 cm⁻¹). Co-add 16-32

scans to improve the signal-to-noise ratio.

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the

measurement.

Mass Spectrometry (MS)
Sample Preparation:

Prepare a stock solution of 3-Ethynyl-6-methylpyridazine in a suitable solvent (e.g.,

methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

For analysis, dilute the stock solution with the mobile phase to a final concentration of 1-10

µg/mL.

Data Acquisition (using Electrospray Ionization - ESI):

Introduce the diluted sample solution into the ESI source of the mass spectrometer via

direct infusion or through a liquid chromatography (LC) system.

ESI is a soft ionization technique suitable for this type of molecule. Operate in both

positive and negative ion modes to obtain comprehensive data.
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A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is

recommended to determine the accurate mass and elemental composition of the

molecular ion.

Acquire a full scan mass spectrum to identify the molecular ion ([M+H]⁺ in positive mode).

Perform tandem mass spectrometry (MS/MS) on the isolated molecular ion to induce

fragmentation and obtain structural information.

Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a novel

chemical compound like 3-Ethynyl-6-methylpyridazine.
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General Workflow for Spectroscopic Analysis
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Caption: A flowchart illustrating the typical workflow from compound synthesis to spectroscopic

analysis and data reporting.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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